3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
Description
This compound features a benzimidazole core linked via a propanamide chain to a 1,2,4-oxadiazole ring substituted with a 6-ethoxypyridin-3-yl group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its role in targeting enzymes and receptors, while the oxadiazole ring enhances metabolic stability and bioavailability.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-2-28-18-10-7-13(11-22-18)20-25-19(29-26-20)12-21-17(27)9-8-16-23-14-5-3-4-6-15(14)24-16/h3-7,10-11H,2,8-9,12H2,1H3,(H,21,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTVFQCGSZAMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibittubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Biochemical Pathways
mitotic spindle formation , a crucial process in cell division. This disruption can lead to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The compound’s cytotoxicity against various cancer cell lines suggests it can be absorbed and distributed to the site of action.
Result of Action
The compound’s action results in considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM. This suggests that the compound is effective at low concentrations. The compound’s action leads to the induction of apoptosis , a form of programmed cell death.
Biological Activity
The compound 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide represents a class of biologically active molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a complex structure that includes a benzimidazole moiety and an oxadiazole derivative. Its molecular formula is with a molecular weight of approximately 336.39 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 336.39 g/mol |
| Solubility | 0.244 mg/ml |
| Log P | 1.45 |
| Bioavailability Score | 0.55 |
| BBB Permeant | Yes |
These properties indicate that the compound is likely to exhibit good absorption and distribution characteristics in biological systems.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, the benzimidazole and oxadiazole groups are known to exhibit:
- Antimicrobial Activity : Compounds containing benzimidazole derivatives have been shown to possess significant antimicrobial properties against a range of pathogens.
- Anticancer Activity : Studies indicate that similar compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Pharmacological Profile
Research has demonstrated that the compound exhibits:
- Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth, although further studies are needed to elucidate these mechanisms.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Study 2: Antimicrobial Properties
In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/ml, demonstrating effective antimicrobial action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Phenoxymethybenzoimidazole Derivatives ()
Compounds such as 9a–9e (e.g., 9a: N-(2-phenyl-1,3-thiazol-5-yl)acetamide) share the benzimidazole core but differ in substituents. Key distinctions include:
- Substituent Variation : The target compound uses a 1,2,4-oxadiazole-5-ylmethyl group, whereas 9a–9e incorporate triazole-thiazole-acetamide moieties.
- Aryl Modifications : The ethoxypyridine in the target compound contrasts with fluorophenyl, bromophenyl, or methoxyphenyl groups in 9b–9e, which influence electronic properties and steric bulk .
Table 1: Structural and Functional Comparison
Key Research Findings and Limitations
- : Triazole-thiazole derivatives (9a–9e) demonstrate substituent-dependent bioactivity, with halogenated aryl groups (e.g., 9c) showing superior binding. This suggests that the target compound’s ethoxypyridine group may offer similar advantages .
- : Trifluoromethylpyridinyl analogs (e.g., Compound 41) highlight the importance of electron-withdrawing groups for stabilizing enzyme-inhibitor complexes .
- Limitations: No direct pharmacological data exist for the target compound. Structural predictions are extrapolated from analogs, necessitating experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
